4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
Description
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 4-position and a methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph) at the 3-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJTWFKHYMOLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid typically involves a multi-step process. One common method includes the bromination of 3-[methyl(phenyl)sulfamoyl]benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions .
Comparison with Similar Compounds
Structural Analogues with Bromine and Sulfonamide/Sulfamoyl Groups
- 4-Bromo-3-(dimethylsulfamoyl)benzoic Acid (): This analogue replaces the methyl(phenyl) group with dimethylamine in the sulfamoyl moiety. Computational studies on similar compounds (e.g., 4-bromo-3-(methoxymethoxy)benzoic acid) suggest that electron-withdrawing substituents like sulfamoyl groups lower the HOMO-LUMO gap, enhancing electrophilic reactivity .
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives () : These compounds feature a sulfonyl (-SO₂-) bridge instead of a sulfamoyl (-SO₂NH-) group. The sulfonyl group increases oxidative stability but reduces hydrogen-bonding capacity, which may diminish interactions with biological targets compared to sulfamoyl-containing analogues.
Biological Activity
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. With a molecular formula of CHBrNOS and a molecular weight of 370.22 g/mol, this compound features a bromine atom at the 4-position of the benzoic acid ring and a sulfamoyl group attached to a methyl(phenyl) moiety at the 3-position. This distinctive structure may confer various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially modulating various biochemical pathways involved in microbial resistance. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored, with findings indicating its efficacy against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.
Case Study:
In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines, including breast and colon cancer cells. For instance, an IC value was observed at approximately 15 µM for MCF-7 breast cancer cells, indicating moderate potency.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | TBD |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The sulfamoyl group allows for hydrogen bonding interactions with target proteins, while the bromine atom may engage in halogen bonding, enhancing the compound's biological efficacy. Such interactions can lead to alterations in enzyme activity and modulation of signaling pathways critical for cellular function.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3-methylphenol | Similar structure but lacks the sulfamoyl group. |
| 3-[Methyl(phenyl)sulfamoyl]benzoic acid | Similar but lacks the bromine atom. |
| 4-Bromo-3-nitrobenzoic acid | Contains a nitro group instead of the sulfamoyl group. |
The combination of the bromine atom and the sulfamoyl group in this compound provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
